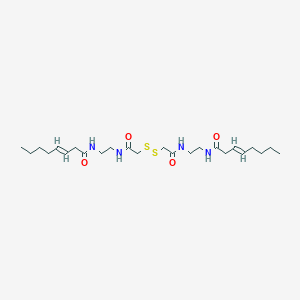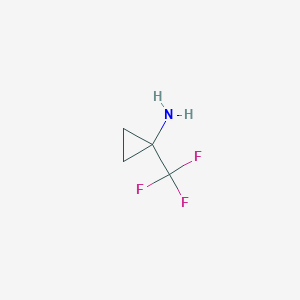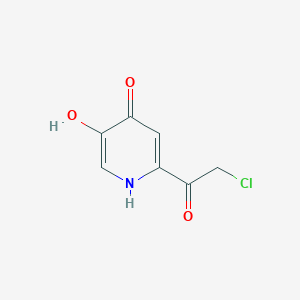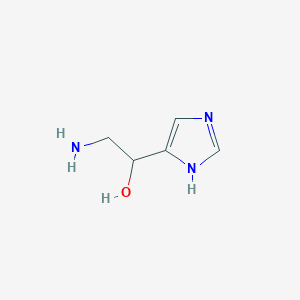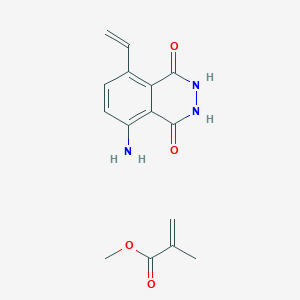
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer is a synthetic polymer that has gained significant attention in the field of materials science and biomedical research. This copolymer has unique properties that make it a promising candidate for various applications, including drug delivery, tissue engineering, and biosensors.
Mecanismo De Acción
The mechanism of action of 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer is not fully understood. However, it is believed that the copolymer interacts with the biological environment, including cells and tissues, through various mechanisms, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can lead to the controlled release of drugs, promotion of cell growth, and sensing of analytes.
Efectos Bioquímicos Y Fisiológicos
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer has been shown to have minimal toxicity and immunogenicity in vitro and in vivo studies. The copolymer has also been shown to promote cell adhesion and proliferation, indicating its potential use in tissue engineering. In addition, the copolymer has been shown to have good biocompatibility and biodegradability, which are important properties for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer in lab experiments include its unique properties, including its controlled release behavior, biocompatibility, and biodegradability. However, the copolymer also has limitations, including its complex synthesis process and limited availability.
Direcciones Futuras
There are several future directions for the research and development of 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer. These include:
1. Further optimization of the synthesis method to improve the copolymer's properties and reduce the cost of production.
2. Exploration of the copolymer's potential in targeted drug delivery and cancer therapy.
3. Investigation of the copolymer's potential in tissue engineering, including its use in the development of scaffolds and hydrogels.
4. Development of biosensors based on the copolymer for the detection of various analytes.
5. Study of the copolymer's interactions with biological systems to better understand its mechanism of action and potential applications.
Conclusion:
In conclusion, 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer is a promising synthetic polymer with unique properties that make it a promising candidate for various applications, including drug delivery, tissue engineering, and biosensors. The copolymer's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this copolymer are needed to fully explore its potential in biomedical applications.
Métodos De Síntesis
The synthesis of 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer involves the copolymerization of 5-amino-8-vinylphthalazine-1,4(2H,3H)-dione (AVPD) and methyl methacrylate (MMA). The copolymerization can be carried out by various methods, including solution polymerization, emulsion polymerization, and suspension polymerization. The choice of the method depends on the desired properties of the copolymer and the intended application.
Aplicaciones Científicas De Investigación
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer has been extensively studied for its potential applications in drug delivery, tissue engineering, and biosensors. In drug delivery, the copolymer can be used as a carrier for various drugs, including anticancer drugs, antibiotics, and anti-inflammatory drugs. The copolymer can also be used in tissue engineering to promote cell growth and tissue regeneration. In biosensors, the copolymer can be used as a sensing material for the detection of various analytes, including glucose, cholesterol, and uric acid.
Propiedades
Número CAS |
121864-91-3 |
|---|---|
Nombre del producto |
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer |
Fórmula molecular |
C15H17N3O4 |
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
5-amino-8-ethenyl-2,3-dihydrophthalazine-1,4-dione;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H9N3O2.C5H8O2/c1-2-5-3-4-6(11)8-7(5)9(14)12-13-10(8)15;1-4(2)5(6)7-3/h2-4H,1,11H2,(H,12,14)(H,13,15);1H2,2-3H3 |
Clave InChI |
PWXMHKVWMZURIL-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.C=CC1=C2C(=C(C=C1)N)C(=O)NNC2=O |
SMILES canónico |
CC(=C)C(=O)OC.C=CC1=C2C(=C(C=C1)N)C(=O)NNC2=O |
Sinónimos |
5-amino-8-vinylphthalazine-1,4(2H,3H)-dione -methyl methacrylate copolymer AVPD-MMA copolyme |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



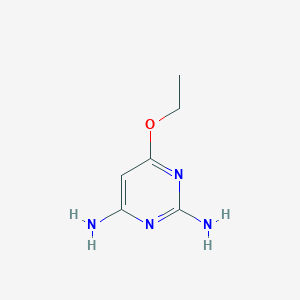
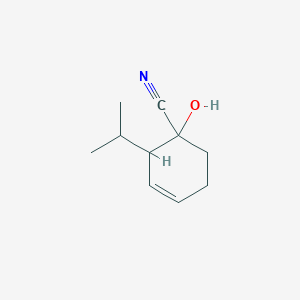
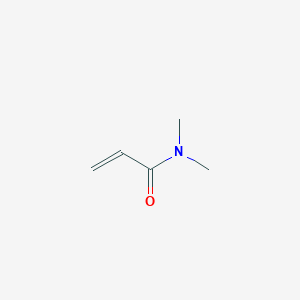
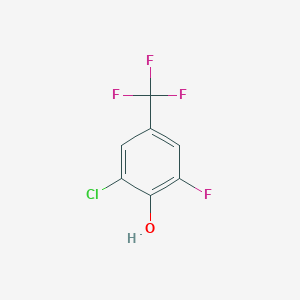
![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)
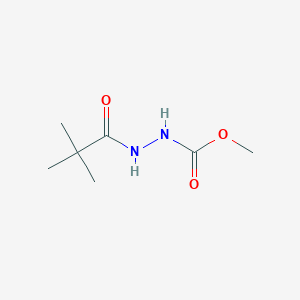
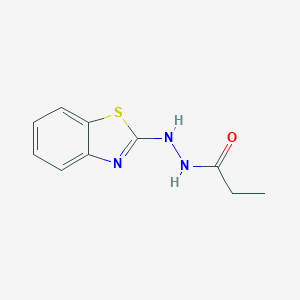
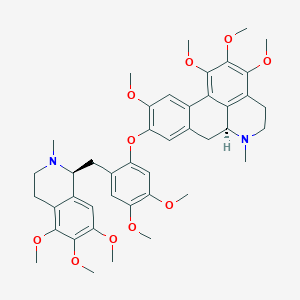
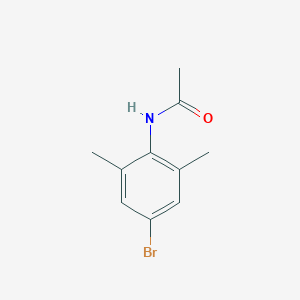
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
